An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. This document delves into the compound's fundamental properties, synthesis, analytical characterization, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the phenethylamine class. The presence of a fluorine atom at the ortho-position of the phenyl ring and a stereocenter at the alpha-carbon imparts unique physicochemical and pharmacological characteristics.
| Property | Value | Source |
| Chemical Name | (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride | [1] |
| CAS Number | 1955554-65-0 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [1] |
| Molecular Weight | 189.66 g/mol | [1] |
| Appearance | Typically a solid | [3] |
| Melting Point | Not explicitly reported; likely a crystalline solid with a defined melting point. | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. Limited solubility in nonpolar organic solvents. | [3] |
| Storage | Should be stored in a well-sealed container, protected from light and moisture, at room temperature. | [1] |
Synthesis and Chiral Resolution: A Strategic Approach
The synthesis of enantiomerically pure (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a critical step for its application in stereoselective pharmacology. The primary challenge lies in establishing the chiral center with high enantiomeric excess. Two principal strategies are commonly employed: asymmetric synthesis and resolution of a racemic mixture.
Proposed Asymmetric Synthesis via Reductive Amination
A robust method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. This approach offers good control over the stereochemistry.
Experimental Protocol: Asymmetric Reductive Amination
Step 1: Synthesis of 2-Fluoropropiophenone (Prochiral Ketone)
-
To a solution of 1-bromo-2-fluorobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add magnesium turnings to initiate the formation of the Grignard reagent, 2-fluorophenylmagnesium bromide.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0°C.
-
Slowly add propanenitrile to the Grignard reagent. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-fluoropropiophenone by vacuum distillation or column chromatography.
Step 2: Asymmetric Reductive Amination
-
Dissolve 2-fluoropropiophenone in a suitable solvent such as methanol or isopropanol.
-
Add a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine intermediate. The use of a chiral auxiliary directs the stereochemical outcome of the subsequent reduction.
-
In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride or sodium cyanoborohydride.
-
Slowly add the reducing agent to the imine solution at a controlled temperature (e.g., 0°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any remaining reducing agent by the slow addition of water.
-
Remove the chiral auxiliary by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
After removal of the catalyst by filtration, acidify the filtrate with hydrochloric acid to precipitate the hydrochloride salt of the desired amine.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
Enzymatic Synthesis: A Green Chemistry Alternative
Biocatalysis, specifically the use of transaminases, presents an environmentally friendly and highly stereoselective method for the synthesis of chiral amines.[4][5]
Experimental Protocol: Enzymatic Transamination
-
Select a suitable (R)-selective transaminase enzyme.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
To the buffer, add the substrate, 2-fluoropropiophenone.
-
Add a suitable amine donor, such as isopropylamine, and the cofactor pyridoxal 5'-phosphate (PLP).
-
Add the transaminase enzyme to initiate the reaction.
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the conversion of the ketone to the amine using HPLC or GC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).
-
Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Isolate the (R)-1-(2-fluorophenyl)propan-1-amine from the organic phase.
-
Convert the free amine to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Chiral Resolution using High-Performance Liquid Chromatography (HPLC)
For the separation of enantiomers from a racemic mixture, chiral HPLC is a powerful and widely used technique.[6]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Utilize a chiral stationary phase (CSP) known for resolving chiral amines. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation.
-
Sample Preparation: Dissolve the racemic 1-(2-fluorophenyl)propan-1-amine hydrochloride in the mobile phase.
-
Injection and Elution: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Enantiomeric Purity Assessment: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the separated enantiomers.
Analytical Characterization: Ensuring Identity and Purity
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the ethyl group, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methine proton will likely appear as a multiplet due to coupling with the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, providing information about its chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M+) would be expected at m/z corresponding to the free amine (C₉H₁₂FN). Common fragmentation pathways for phenethylamines include cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable benzylic cation.
Chiral Analysis
As described in the chiral resolution section, HPLC with a chiral stationary phase is the method of choice for determining the enantiomeric purity of the final product.
Pharmacological Profile and Potential Applications
The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its properties, including metabolic stability, lipophilicity, and receptor binding affinity.
Inferred Pharmacological Activity
Based on the pharmacology of structurally related fluorinated amphetamines, (R)-1-(2-Fluorophenyl)propan-1-amine is predicted to act as a central nervous system (CNS) stimulant.[7][8] The ortho-position of the fluorine atom is thought to influence its pharmacological profile, potentially leading to a more "functional" stimulation with reduced euphoric effects compared to its para-substituted isomer, 4-fluoroamphetamine.[8]
The proposed mechanism of action involves the release and/or reuptake inhibition of monoamine neurotransmitters such as dopamine, norepinephrine, and to a lesser extent, serotonin.[8] The (R)-enantiomer is expected to be the more active stereoisomer, consistent with other phenethylamine-based CNS stimulants.
Potential Therapeutic and Research Applications
Given its predicted pharmacological profile, (R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be a valuable tool for research in several areas:
-
Neuropharmacology: As a research chemical to investigate the structure-activity relationships of fluorinated phenethylamines and their effects on monoamine transporter systems.
-
Drug Discovery: As a lead compound or building block for the development of novel CNS agents, potentially for conditions such as attention-deficit/hyperactivity disorder (ADHD) or as a cognitive enhancer.
-
Radioligand Development: The fluorinated nature of the molecule makes it a potential candidate for the development of ¹⁸F-labeled positron emission tomography (PET) ligands for imaging monoamine transporters in the brain.
Safety and Handling
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Based on safety data for the racemic mixture, the compound may be harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
(R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral fluorinated phenethylamine with significant potential in neuropharmacological research and drug discovery. Its synthesis requires careful stereochemical control, which can be achieved through asymmetric synthesis or chiral resolution. A comprehensive analytical characterization is crucial to ensure its identity and purity for reliable scientific investigation. While its specific pharmacological profile is yet to be fully elucidated, it is anticipated to act as a CNS stimulant with a potentially unique profile due to the ortho-fluorine substitution. Further research into this compound is warranted to explore its full therapeutic and scientific potential.
Visualizations
Synthesis Pathway Diagram
Caption: Workflow for the analytical characterization of the final product.
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